molecular formula C11H18ClNO B3077641 N-(3-Ethoxybenzyl)ethanamine hydrochloride CAS No. 1048948-05-5

N-(3-Ethoxybenzyl)ethanamine hydrochloride

Cat. No. B3077641
CAS RN: 1048948-05-5
M. Wt: 215.72 g/mol
InChI Key: UTBQXLWYQDTCKW-UHFFFAOYSA-N
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Description

“N-(3-Ethoxybenzyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1048948-05-5 . It has a molecular weight of 215.72 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-3-12-9-10-6-5-7-11(8-10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Overview of Chemical Compound Analysis

Analytical Methods in Determining Antioxidant Activity : This review discusses various tests used to determine the antioxidant activity of chemical compounds, highlighting their mechanisms, applicability, advantages, and disadvantages. Antioxidant analysis plays a crucial role in food engineering, medicine, and pharmacy, providing insights into the health benefits of certain compounds (Munteanu & Apetrei, 2021).

Environmental Impacts of Chemicals : Another critical area of research is the environmental impact of chemical compounds. For example, a study on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food emphasizes the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Application in Environmental and Health Studies

Toxicity and Exposure Assessment : Understanding the toxicity and exposure levels of chemical compounds in various environments is crucial. Studies on parabens and their occurrence in aquatic environments provide insights into the potential endocrine-disrupting effects of these widely used chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

Remediation Techniques : Research on the use of oxidoreductive enzymes in the treatment of organic pollutants showcases innovative approaches to addressing environmental contamination. These studies highlight the potential for enzymatic treatments in remediating polluted water and improving environmental health (Husain & Husain, 2007).

Safety and Hazards

The safety data sheet for “N-(3-Ethoxybenzyl)ethanamine hydrochloride” suggests avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-12-9-10-6-5-7-11(8-10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBQXLWYQDTCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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